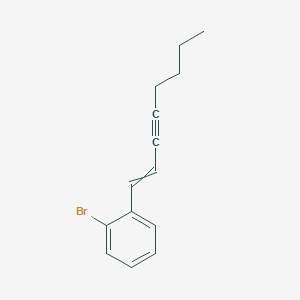![molecular formula C14H25NO7P2 B14276006 {1-Hydroxy-3-[methyl(4-phenylbutyl)amino]propane-1,1-diyl}bis(phosphonic acid) CAS No. 129951-00-4](/img/structure/B14276006.png)
{1-Hydroxy-3-[methyl(4-phenylbutyl)amino]propane-1,1-diyl}bis(phosphonic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{1-Hydroxy-3-[methyl(4-phenylbutyl)amino]propane-1,1-diyl}bis(phosphonic acid) is a bisphosphonate compound known for its potent inhibitory effects on farnesyl diphosphate synthase and geranylgeranyl diphosphate synthase . This compound is structurally related to pamidronate and is used in various scientific research applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {1-Hydroxy-3-[methyl(4-phenylbutyl)amino]propane-1,1-diyl}bis(phosphonic acid) involves the reaction of appropriate amines with phosphonic acid derivatives. The reaction typically requires the use of solvents such as acetonitrile or methanol and may involve catalysts like magnesium ions . The reaction conditions often include controlled temperatures and pH levels to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
{1-Hydroxy-3-[methyl(4-phenylbutyl)amino]propane-1,1-diyl}bis(phosphonic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like N-bromosuccinimide (NBS) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions may produce brominated compounds.
Aplicaciones Científicas De Investigación
{1-Hydroxy-3-[methyl(4-phenylbutyl)amino]propane-1,1-diyl}bis(phosphonic acid) has several scientific research applications, including:
Biology: Investigated for its effects on cellular processes involving prenylation.
Medicine: Explored for potential therapeutic applications in diseases related to bone metabolism and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The compound exerts its effects by binding to the active sites of farnesyl diphosphate synthase and geranylgeranyl diphosphate synthase, inhibiting their activity . This inhibition disrupts the synthesis of essential isoprenoid compounds, affecting various cellular processes. The binding is primarily driven by entropy, with the hydrophobic phenylbutyl side-chain playing a crucial role in the interaction .
Comparación Con Compuestos Similares
Similar Compounds
Pamidronate: A related bisphosphonate with a shorter side-chain.
Alendronate: Another bisphosphonate used in the treatment of bone diseases.
Zoledronate: A potent bisphosphonate with a different side-chain structure.
Uniqueness
{1-Hydroxy-3-[methyl(4-phenylbutyl)amino]propane-1,1-diyl}bis(phosphonic acid) is unique due to its long hydrophobic phenylbutyl side-chain, which enhances its binding affinity to multiple trans-prenyl synthase enzymes . This property distinguishes it from other bisphosphonates and contributes to its potent inhibitory effects.
Propiedades
Número CAS |
129951-00-4 |
|---|---|
Fórmula molecular |
C14H25NO7P2 |
Peso molecular |
381.30 g/mol |
Nombre IUPAC |
[1-hydroxy-3-[methyl(4-phenylbutyl)amino]-1-phosphonopropyl]phosphonic acid |
InChI |
InChI=1S/C14H25NO7P2/c1-15(11-6-5-9-13-7-3-2-4-8-13)12-10-14(16,23(17,18)19)24(20,21)22/h2-4,7-8,16H,5-6,9-12H2,1H3,(H2,17,18,19)(H2,20,21,22) |
Clave InChI |
VFLFYDXGZMGUAF-UHFFFAOYSA-N |
SMILES canónico |
CN(CCCCC1=CC=CC=C1)CCC(O)(P(=O)(O)O)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,4'-[(4-Hydroxyphenyl)methylene]bis(2-cyclohexyl-5-methylphenol)](/img/structure/B14275940.png)
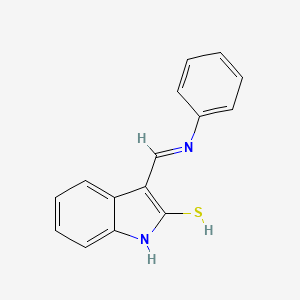
![2,2-Dimethyl-7-(octyloxy)-2H-naphtho[1,2-b]pyran](/img/structure/B14275951.png)
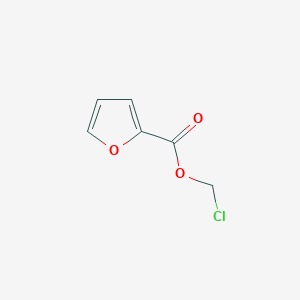
![Methyl 4-{2-[(chlorocarbonyl)oxy]ethyl}-3-nitrobenzoate](/img/structure/B14275974.png)
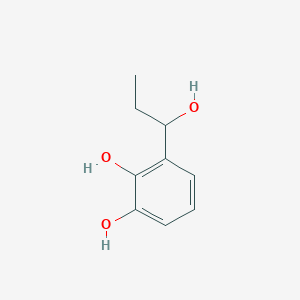
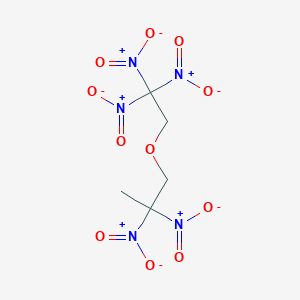
![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium](/img/structure/B14275990.png)
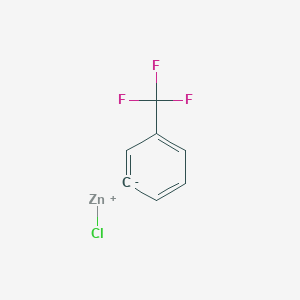
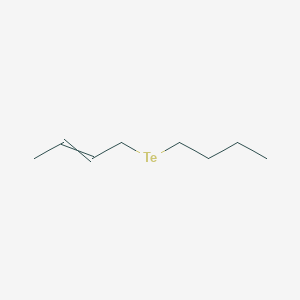
![2-[(E)-(1-Aminopropylidene)amino]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14276007.png)
